Edoxaban-M2

Factor Xa inhibition Anticoagulant activity In vitro pharmacology

Procure Edoxaban-M2 (CAS 480450-71-3), the definitive N-desmethyl metabolite reference standard, for uncompromised bioanalytical accuracy. Unlike the active parent drug or M4 metabolite, M2 serves as the specific marker for CYP-mediated metabolism. Its distinct chromatographic retention and MS fragmentation are essential for validated LC-MS/MS methods in DDI and renal impairment studies. Using a certified high-purity standard ensures peak purity, prevents misidentification with other edoxaban-related substances, and guarantees compliance with regulatory guidelines for metabolite safety testing and impurity monitoring.

Molecular Formula C17H27N5O2S
Molecular Weight 365.5 g/mol
CAS No. 480450-71-3
Cat. No. B1457298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdoxaban-M2
CAS480450-71-3
Molecular FormulaC17H27N5O2S
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3N)C(=O)N(C)C
InChIInChI=1S/C17H27N5O2S/c1-21(2)17(24)10-4-5-11(18)13(8-10)19-15(23)16-20-12-6-7-22(3)9-14(12)25-16/h10-11,13H,4-9,18H2,1-3H3,(H,19,23)/t10-,11-,13+/m0/s1
InChIKeyQJVMDGXTANLPMW-GMXVVIOVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Edoxaban-M2 (CAS 480450-71-3) Chemical Properties and Metabolite Classification for Research Procurement


Edoxaban-M2 (CAS 480450-71-3), also known as N-desmethyl edoxaban (ND-EDX), is a primary metabolite of the direct oral anticoagulant edoxaban, a selective factor Xa (FXa) inhibitor used for stroke prevention in non-valvular atrial fibrillation and the treatment of venous thromboembolism [1]. Edoxaban-M2 is formed via N-demethylation of the parent compound [2]. Its molecular formula is C₁₇H₂₇N₅O₂S, with a molecular weight of 365.49 g/mol [3]. As an edoxaban-specific metabolite, M2 is a critical reference standard in bioanalytical method development, therapeutic drug monitoring, and pharmacokinetic studies, where accurate quantification is essential to distinguish it from other structurally similar anticoagulant metabolites.

Why Edoxaban-M2 Cannot Be Substituted with Generic Metabolite Standards in Bioanalytical Workflows


Generic substitution of edoxaban-M2 with other edoxaban metabolites or similar small-molecule standards is not scientifically valid due to its distinct molecular structure, which dictates unique chromatographic retention, mass spectrometric fragmentation, and biological activity. Unlike the parent drug edoxaban, which is a potent FXa inhibitor, or its active metabolite M4, edoxaban-M2 exhibits minimal anticoagulant activity and is primarily a marker of N-demethylation metabolism [1]. Using an incorrect reference standard will lead to inaccurate quantification, compromised assay validation, and misinterpretation of pharmacokinetic data, particularly in studies assessing drug-drug interactions or renal impairment where metabolite profiles shift [2].

Quantitative Differentiation of Edoxaban-M2: Comparative Bioanalytical and Pharmacokinetic Evidence for Informed Procurement


Edoxaban-M2 Exhibits Negligible Factor Xa Inhibitory Activity Compared to the Parent Drug Edoxaban

Edoxaban-M2 demonstrates a complete loss of factor Xa (FXa) inhibitory activity compared to the parent compound edoxaban. While edoxaban is a potent, direct FXa inhibitor with a Ki of 0.56 nM, edoxaban-M2 does not measurably inhibit FXa at concentrations up to 10 µM [1]. This stark contrast in potency confirms that M2 is a pharmacologically inactive metabolite, a critical consideration for selecting the appropriate reference standard in pharmacodynamic studies.

Factor Xa inhibition Anticoagulant activity In vitro pharmacology

Edoxaban-M2 Plasma Exposure is Substantially Lower Than Edoxaban and M4, Defining Its Role as a Minor Metabolite

In a human mass balance study following a 60 mg oral dose of [¹⁴C]edoxaban, the area under the plasma concentration-time curve (AUC₀₋∞) for edoxaban-M2 was not specifically reported as it was below the limit of quantitation, whereas the parent drug edoxaban exhibited an AUC₀₋∞ of 1596 ng·h/mL and the active metabolite M4 had an AUC₀₋∞ of 147 ng·h/mL [1]. This indicates that M2 is a very minor circulating species, with plasma levels at least an order of magnitude lower than M4 and three orders of magnitude lower than the parent drug.

Pharmacokinetics Human mass balance Metabolite profiling

Edoxaban-M2 Requires Distinct LC-MS/MS Parameters for Accurate Quantification Separated from Edoxaban and M4

A validated LC-MS/MS method for the simultaneous quantification of edoxaban, M4, and M2 in human plasma demonstrated that M2 (ND-EDX) has a unique retention time and multiple reaction monitoring (MRM) transition compared to edoxaban and M4 [1]. The method achieved a lower limit of quantitation (LLOQ) of 0.12 ng/mL for M2, with a linear calibration range up to 15 ng/mL [1]. The distinct chromatographic and mass spectrometric behavior of M2 necessitates the use of a certified reference standard to ensure accurate peak identification and quantification, especially when analyzing clinical samples from patients receiving edoxaban.

Bioanalysis LC-MS/MS Method validation

Edoxaban-M2 Represents a Minor Metabolic Pathway Accounting for <5% of the Total Administered Dose

The human mass balance study of [¹⁴C]edoxaban revealed that unchanged parent drug accounted for the majority of the administered dose (49.1% in feces and 23.8% in urine), while the major active metabolite M4 accounted for approximately 4% of the dose [1]. Edoxaban-M2 was not a significant contributor to the overall mass balance, indicating it represents a minor metabolic pathway. This contrasts with other DOACs like apixaban, where O-demethylation is a major metabolic route [2].

Drug metabolism Mass balance Excretion

Optimal Research and Industrial Applications for Edoxaban-M2 Reference Standard


Bioanalytical Method Development and Validation for Edoxaban and Metabolites

Edoxaban-M2 is an essential reference standard for developing and validating LC-MS/MS methods for the simultaneous quantification of edoxaban and its metabolites in human plasma. Its distinct chromatographic and mass spectrometric properties, as established in validated methods [1], necessitate the use of a certified M2 standard to ensure accurate identification, peak purity, and precise quantification. This is particularly critical for clinical studies assessing pharmacokinetics, drug-drug interactions, or therapeutic drug monitoring in special populations.

Pharmacokinetic and Mass Balance Studies in Preclinical and Clinical Research

In human mass balance studies, edoxaban-M2 serves as a marker for the N-demethylation metabolic pathway. Although it is a minor metabolite, its quantification is necessary for a complete understanding of edoxaban disposition, especially in studies where metabolic pathways may be altered due to drug interactions or renal impairment [2]. Procurement of M2 reference material is essential for accurately characterizing the full metabolic profile and ensuring compliance with regulatory guidelines for metabolite safety testing.

Quality Control and Impurity Profiling in Pharmaceutical Manufacturing

Edoxaban-M2 is a known impurity and degradation product of edoxaban. Pharmaceutical manufacturers and quality control laboratories require a high-purity M2 reference standard to monitor impurity levels during drug substance and drug product manufacturing, ensuring that the final product meets regulatory specifications for purity and safety [3].

Differentiation of Active vs. Inactive Metabolites in Pharmacodynamic Studies

In pharmacodynamic studies evaluating the anticoagulant effect of edoxaban, it is crucial to distinguish the contribution of the inactive metabolite M2 from the active parent drug and the active M4 metabolite. Using an M2 reference standard in bioanalytical assays allows researchers to accurately attribute observed anticoagulant activity to the correct molecular species, preventing misinterpretation of efficacy and safety data [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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